Pyrazolo[4,3-d]pyrimidine-5,7-dione
Description
Pyrazolo[4,3-d]pyrimidine-5,7-dione is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a pyrimidine-dione moiety. Its structure allows for versatile functionalization at positions 1, 3, 4, 5, 6, and 7, making it a scaffold of interest in medicinal chemistry. Notably, derivatives of this core have shown promise as cyclin-dependent kinase (CDK) inhibitors, exemplified by LGR6768, a highly selective CDK7 inhibitor synthesized from pyrazolo[4,3-d]pyrimidine-5,7-dithiol . The crystal structure of LGR6768 bound to CDK2 (PDB: 8B54) confirms its orientation in the kinase active site, highlighting the importance of substituents at positions 5 (piperidine-thio chain) and 7 (biphenyl) for target engagement .
Properties
Molecular Formula |
C5H2N4O2 |
|---|---|
Molecular Weight |
150.10 g/mol |
IUPAC Name |
pyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H2N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,8,10,11) |
InChI Key |
ZUQKVGGZSSJKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2C1=NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves the annelation of pyrazole with polyfunctional uracils. One common method is the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as activated manganese dioxide in toluene.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Activated manganese dioxide, potassium permanganate.
Reducing agents: Palladium on carbon, sodium borohydride.
Solvents: Toluene, dimethyl sulfoxide (DMSO), acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can yield various oxidized derivatives, while reduction can produce reduced forms with altered electronic properties.
Scientific Research Applications
2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has shown potential as an anticancer agent by inhibiting cyclin-dependent kinase 2 (CDK2) and inducing apoptosis in cancer cells
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-5,7-diamine Derivatives
Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds, such as those described in U.S. patent US 9,932,344 B2, differ in their ring fusion (1,5-a vs. 4,3-d) and substitution patterns. These derivatives exhibit CDK inhibitory activity but target distinct kinase domains. For instance, dinaciclib, a pyrazolo[1,5-a]pyrimidine derivative, interacts with bromodomains via its acetyl-lysine recognition site, demonstrating broader target promiscuity compared to Pyrazolo[4,3-d]pyrimidine-5,7-dione-based inhibitors .
Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine analogs, such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine, exhibit isomerization behavior under varying conditions, leading to structural diversity. The 3,4-d vs. 4,3-d ring systems influence electronic properties and binding affinities. For example, isomerization of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine alters steric hindrance, impacting biological activity .
Pyrazolo-Pyrido[2,3-d]pyrimidine-diones
Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, synthesized via multicomponent reactions using L-proline catalysis, feature an additional pyridine ring fused to the pyrimidine-dione core. This modification enhances π-π stacking interactions, as evidenced by higher melting points (e.g., 285–287°C for Entry 5, Table 2) compared to simpler pyrazolo-pyrimidine-diones (e.g., 172–173°C for Entry 6, Table 2) . These compounds also exhibit diverse pharmacological activities, including antimicrobial and anticancer properties .
Isothiazolo[4,3-d]pyrimidine Derivatives
Replacing the pyrazole ring with isothiazole (e.g., Isothiazolo[4,3-d]pyrimidine-5,7-dione) introduces sulfur, altering electronic properties and enabling unique hydrogen-bonding interactions. These derivatives are precursors for spiro compounds, expanding structural diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
